KDM1A/LSD1 Inhibitory Activity and MAO Selectivity Window: Class-Level Comparison of 1-Cyclohexylcyclopropan-1-amine vs. Tranylcypromine
1-Cyclohexylcyclopropan-1-amine belongs to the 1-substituted cyclopropylamine class characterized by Vianello et al. (2014). This study demonstrated that all tested 1-substituted tranylcypromine analogs covalently inhibit KDM1A, and critically, that introducing bulkier hydrophobic substituents on the cyclopropylamine ring increases selectivity against human MAO-A and MAO-B [1]. The cyclohexyl substituent of the target compound represents one of the bulkier alkyl groups evaluated within this SAR series. By contrast, the parent compound tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both MAO-A (Ki = 101.9 μM) and MAO-B (Ki = 16.0 μM), with KDM1A/LSD1 inhibition at Ki = 242.7 μM [2]. While the specific IC50 value for 1-cyclohexylcyclopropan-1-amine against KDM1A is not publicly disclosed in isolated form, the established class SAR predicts that the cyclohexyl analog exhibits a shifted selectivity profile relative to tranylcypromine, favoring KDM1A engagement over MAO inhibition [1]. This is a class-level inference based on the published SAR trend.
| Evidence Dimension | KDM1A/LSD1 Inhibition and MAO Selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed as a standalone IC50; predicted to follow class SAR with improved KDM1A selectivity over MAO-A/B due to cyclohexyl bulk. |
| Comparator Or Baseline | Tranylcypromine: KDM1A/LSD1 Ki = 242.7 μM; MAO-A Ki = 101.9 μM; MAO-B Ki = 16.0 μM [2]. |
| Quantified Difference | Quantitative fold-selectivity improvement not available for this specific compound; class-level trend established by Vianello et al. (2014). |
| Conditions | In vitro biochemical assays using recombinant human KDM1A and MAO-A/B enzymes, as described in Vianello et al. (2014). |
Why This Matters
The predicted selectivity shift impacts experimental design in epigenetic drug discovery—researchers requiring LSD1 inhibition with reduced MAO off-target liability should prioritize bulkier 1-substituted analogs like 1-cyclohexylcyclopropan-1-amine over unsubstituted tranylcypromine.
- [1] Vianello P, Botrugno OA, Cappa A, et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur J Med Chem. 2014;86:352-363. doi:10.1016/j.ejmech.2014.08.068. PMID: 25173853. View Source
- [2] Sigma-Aldrich. Tranylcypromine hydrochloride product information. Ki values for MAO-A, MAO-B, and LSD1/LSD2. Available at: https://www.sigmaaldrich.cn/ View Source
